Enantiomeric Specificity: (R)-Configuration Is Mandatory for the BMS-708163 γ-Secretase Inhibitor Synthesis Pathway
The (R)-enantiomer of 5,5,5-trifluoronorvaline—and by extension its methyl ester hydrochloride derivative—is the stereochemically required intermediate for the synthesis of the γ-secretase inhibitor BMS-708163 (avagacestat), a clinical candidate for Alzheimer's disease. During industrial biocatalytic production, the S-enantiomer background was eliminated by inactivating the glutamate dehydrogenase gene in the expression strain, yielding the R-amino acid with 100% enantiomeric excess (ee) at 50 kg scale [1]. The corresponding (S)-enantiomer (CAS 122490-04-4, available at 98% purity) would produce the incorrect diastereomer in the final drug substance and is therefore unsuitable for this application .
| Evidence Dimension | Enantiomeric excess (ee) and process validation for R-enantiomer in pharmaceutical intermediate synthesis |
|---|---|
| Target Compound Data | (R)-5,5,5-trifluoronorvaline (free acid precursor of the methyl ester): 100% ee achieved via proprietary D-amino acid dehydrogenase process; validated at 50 kg scale, 89% yield, >98.6% ee [1] |
| Comparator Or Baseline | (S)-enantiomer: enzymatically excluded during production to prevent background contamination; commercially available as methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride (CAS 122490-04-4, 98% purity) |
| Quantified Difference | 100% ee (R) vs. 0% allowable S-contamination in the BMS-708163 process; the S-enantiomer would yield the incorrect diastereomer in the final API |
| Conditions | Recombinant E. coli co-expressing engineered D-amino acid dehydrogenase and glucose dehydrogenase; glutamate dehydrogenase gene inactivated to eliminate S-amino acid formation [1] |
Why This Matters
Procurement of the incorrect enantiomer (S) will produce the wrong diastereomer in any stereospecific synthetic sequence, rendering the entire synthesis invalid for pharmaceutical development programs that depend on the R-configuration.
- [1] Enzymatic Preparation of an R-Amino Acid Intermediate for a γ-Secretase Inhibitor. Organic Process Research & Development, 2013, 17 (5), 820–826. DOI: 10.1021/op400013e. View Source
